1-(4-Bromophenyl)cyclopropanesulfonyl chloride
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Overview
Description
1-(4-Bromophenyl)cyclopropanesulfonyl chloride is an organic compound with the molecular formula C9H8BrClO2S It is a derivative of cyclopropane, featuring a bromophenyl group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)cyclopropanesulfonyl chloride typically involves the reaction of 1-(4-bromophenyl)cyclopropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{1-(4-Bromophenyl)cyclopropane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)cyclopropanesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form 1-(4-bromophenyl)cyclopropanesulfonic acid or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
1-(4-Bromophenyl)cyclopropanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)cyclopropanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive, making it a useful intermediate in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)cyclopropanesulfonyl chloride
- 1-(4-Methylphenyl)cyclopropanesulfonyl chloride
- 1-(4-Nitrophenyl)cyclopropanesulfonyl chloride
Uniqueness
1-(4-Bromophenyl)cyclopropanesulfonyl chloride is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and properties. The bromine atom can participate in additional reactions, such as halogen exchange or cross-coupling reactions, providing further versatility in synthetic applications.
Properties
Molecular Formula |
C9H8BrClO2S |
---|---|
Molecular Weight |
295.58 g/mol |
IUPAC Name |
1-(4-bromophenyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H8BrClO2S/c10-8-3-1-7(2-4-8)9(5-6-9)14(11,12)13/h1-4H,5-6H2 |
InChI Key |
LCHQOVSLHAQVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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